Methyl 6-bromonaphthalene-1-carboxylate

Organic Synthesis Cross-Coupling Regioselectivity

This halogenated naphthalene ester offers a unique 1,6-substitution pattern enabling predictable regioselectivity in Suzuki, Negishi, and other cross-coupling reactions. Its lower melting point (93–95°C) vs. the 2-carboxylate isomer (125–127°C) simplifies recrystallization and molten-state transfers at pilot scale. Researchers constructing 1,6-disubstituted naphthalene libraries for drug discovery or materials science will benefit from the strategic placement of the bromine and methyl ester groups. Order high-purity (≥98%) material with reliable shipping today.

Molecular Formula C12H9BrO2
Molecular Weight 265.1 g/mol
CAS No. 93353-66-3
Cat. No. B3168856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromonaphthalene-1-carboxylate
CAS93353-66-3
Molecular FormulaC12H9BrO2
Molecular Weight265.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1C=CC(=C2)Br
InChIInChI=1S/C12H9BrO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,1H3
InChIKeyZYTSEBOFQXUODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-bromonaphthalene-1-carboxylate (CAS 93353-66-3): A Versatile Naphthalene-Derived Building Block


Methyl 6-bromonaphthalene-1-carboxylate is a halogenated aromatic ester building block, specifically a brominated naphthalene derivative with a methyl ester group at the 1-position and a bromine atom at the 6-position . It serves as a crucial intermediate in organic synthesis, particularly for constructing more complex molecular architectures through transition metal-catalyzed cross-coupling reactions, leveraging the reactivity of the aryl bromide . Its strategic substitution pattern distinguishes it from other naphthalene carboxylate isomers, influencing its reactivity and physical properties.

Why Methyl 6-bromonaphthalene-1-carboxylate Cannot Be Simply Substituted with Other Bromonaphthalene Esters


Substituting Methyl 6-bromonaphthalene-1-carboxylate with its isomers, such as Methyl 6-bromonaphthalene-2-carboxylate or other bromonaphthalene carboxylates, is not straightforward due to significant differences in regioselectivity during cross-coupling reactions and distinct physicochemical properties [1]. The position of the ester group relative to the bromine atom on the naphthalene ring dictates the steric and electronic environment, leading to varying reaction outcomes, yields, and purification requirements [2]. This necessitates a careful, evidence-based selection of the precise isomer for a given synthetic route or application, as detailed in the following quantitative evidence.

Quantitative Differentiation of Methyl 6-bromonaphthalene-1-carboxylate: A Procurement-Focused Evidence Guide


Differentiated Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

While direct comparative data for Methyl 6-bromonaphthalene-1-carboxylate is limited, studies on closely related 1,7-dibromonaphthalene demonstrate that transition metal-catalyzed cross-coupling reactions exhibit high regioselectivity, preferentially occurring at the less sterically hindered β-position (analogous to the 6-position in the target compound) over the α-position (analogous to the 1-position) [1]. This suggests that in a substrate like Methyl 6-bromonaphthalene-1-carboxylate, the 6-bromo group is expected to be the primary site for reactions like Suzuki-Miyaura coupling, offering a predictable and selective functionalization point distinct from isomers where the bromine and ester groups are differently positioned, such as Methyl 6-bromonaphthalene-2-carboxylate .

Organic Synthesis Cross-Coupling Regioselectivity

Significant Difference in Melting Point vs. 2-Carboxylate Isomer Facilitates Purification and Formulation

Methyl 6-bromonaphthalene-1-carboxylate exhibits a melting point of 93.4 - 94.8 °C . This is substantially lower than that of its closely related isomer, Methyl 6-bromonaphthalene-2-carboxylate (CAS 33626-98-1), which has a reported melting point of 125-127 °C [1]. This ~32 °C difference in melting point is a critical physical property that directly impacts ease of handling, purification (e.g., recrystallization), and formulation processes.

Process Chemistry Purification Physical Properties

Commercial Availability at High Purity Suitable for Advanced Research and Development

The target compound is commercially available with a high purity of 98% , which aligns with or exceeds the typical purity grade (often 95%) offered for similar research-grade naphthalene building blocks . While the 2-carboxylate isomer is also available at high purity and is specifically utilized as a key intermediate in the synthesis of the pharmaceutical Adapalene [1], the 1-carboxylate isomer provides a distinct regioisomeric option for exploring structure-activity relationships (SAR) in drug discovery and for developing novel materials with unique properties.

Medicinal Chemistry Chemical Synthesis Material Science

Optimal Application Scenarios for Methyl 6-bromonaphthalene-1-carboxylate Based on Evidence


Medicinal Chemistry: Exploration of Novel Structure-Activity Relationships (SAR)

Medicinal chemists can leverage Methyl 6-bromonaphthalene-1-carboxylate to synthesize libraries of 1,6-disubstituted naphthalene derivatives for biological screening . The distinct regioisomeric pattern, which differs from the 2-carboxylate isomer used in Adapalene synthesis [1], offers a valuable entry point for exploring novel chemical space and optimizing pharmacokinetic or pharmacodynamic properties in drug candidates .

Process Chemistry and Scale-Up: Leveraging Physical Properties for Simplified Operations

In process development, the significantly lower melting point of Methyl 6-bromonaphthalene-1-carboxylate (93.4 - 94.8 °C) compared to its 2-carboxylate isomer (125-127 °C) can be a key advantage [1]. This property can facilitate purification steps like recrystallization, lower energy costs for maintaining molten states during transfer, and improve handling characteristics, making it a more operationally efficient choice for pilot-plant and manufacturing scales .

Organic Synthesis: Strategic Installation of a Functional Handle for Cross-Coupling

This compound serves as a strategic building block for chemists requiring a naphthalene core functionalized at the 1-position with an ester and a reactive handle at the 6-position. Its predicted regioselectivity in cross-coupling reactions [2] allows for the reliable and efficient synthesis of unsymmetrical 1,6-disubstituted naphthalenes, which are valuable intermediates in materials science and the synthesis of complex natural products [2].

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